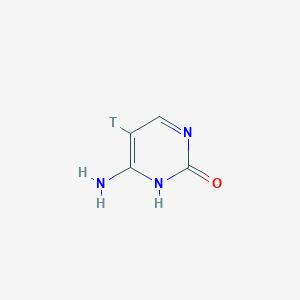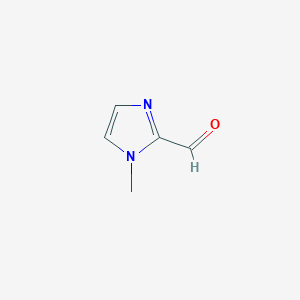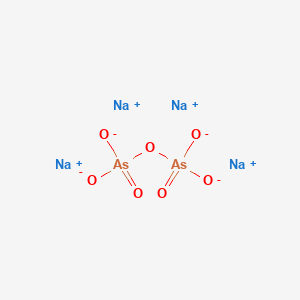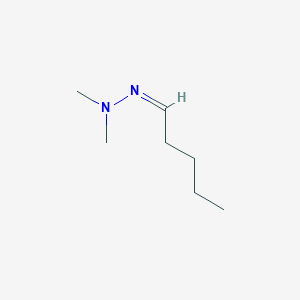
6-amino-5-tritio-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-tritio-1H-pyrimidin-2-one, also known as 5-Tritiated Uridine, is a radioactive compound that has been widely used in scientific research. This compound is a tritiated analog of uridine, which is a nucleoside that plays an essential role in many biological processes. The tritiated form of uridine is used to study the metabolism, transport, and incorporation of nucleosides in cells.
Mecanismo De Acción
The mechanism of action of 6-amino-5-tritio-1H-pyrimidin-2-one involves the incorporation of tritiated uridine into RNA and DNA in cells. The tritiated uridine is taken up by cells and incorporated into newly synthesized RNA and DNA. The tritiated uridine can be detected by autoradiography or scintillation counting, which allows researchers to study the kinetics of nucleoside metabolism and transport.
Efectos Bioquímicos Y Fisiológicos
6-amino-5-tritio-1H-pyrimidin-2-one is a radioactive compound, and as such, it can have harmful effects on cells and tissues. However, the levels of tritium used in scientific research are typically low and do not cause significant harm. The tritiated form of uridine is not known to have any specific biochemical or physiological effects on cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-amino-5-tritio-1H-pyrimidin-2-one in lab experiments include its high specificity for nucleoside metabolism and transport, its ability to label RNA and DNA in cells, and its sensitivity to detection by autoradiography or scintillation counting. However, the limitations of using tritiated uridine in lab experiments include its radioactivity, which requires special handling and disposal procedures, and its potential for harm to cells and tissues.
Direcciones Futuras
There are several future directions for research involving 6-amino-5-tritio-1H-pyrimidin-2-one. One area of research is the development of new methods for the synthesis and purification of tritiated uridine. Another area of research is the study of the effects of drugs on nucleoside metabolism and transport using tritiated uridine. Additionally, the use of tritiated uridine in the study of RNA and DNA synthesis and turnover in cells is an area of ongoing research. Finally, the development of new techniques for the detection and quantification of tritiated uridine in cells and tissues is an important area of future research.
Métodos De Síntesis
The synthesis of 6-amino-5-tritio-1H-pyrimidin-2-one involves the tritiation of uridine. Tritium is a radioactive isotope of hydrogen that has a half-life of 12.3 years. Tritiated uridine is synthesized by reacting uridine with tritiated water in the presence of a catalyst. The tritiated uridine is then purified by chromatography to obtain 6-amino-5-tritio-1H-pyrimidin-2-one.
Aplicaciones Científicas De Investigación
6-amino-5-tritio-1H-pyrimidin-2-one has been widely used in scientific research to study the metabolism, transport, and incorporation of nucleosides in cells. It is used to label RNA and DNA in cells and to study the kinetics of nucleoside transport and metabolism. The tritiated form of uridine can also be used to study the effects of drugs on nucleoside metabolism and transport.
Propiedades
Número CAS |
14419-77-3 |
|---|---|
Nombre del producto |
6-amino-5-tritio-1H-pyrimidin-2-one |
Fórmula molecular |
C4H5N3O |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
6-amino-5-tritio-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1T |
Clave InChI |
OPTASPLRGRRNAP-CNRUNOGKSA-N |
SMILES isomérico |
[3H]C1=C(NC(=O)N=C1)N |
SMILES |
C1=C(NC(=O)N=C1)N |
SMILES canónico |
C1=C(NC(=O)N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)


![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)








